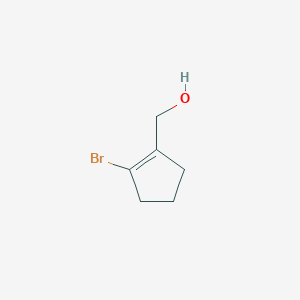

(2-Bromocyclopent-1-en-1-yl)methanol

Description

(2-Bromocyclopent-1-en-1-yl)methanol is a brominated cyclopentene derivative featuring a methanol group attached to the unsaturated ring. This compound serves as a critical intermediate in organic synthesis, particularly in the construction of complex natural products and pharmaceuticals. Its synthesis typically involves the bromination of cyclopentanone derivatives. For example, cyclopentanone reacts with phosphorus tribromide (PBr₃) in dichloromethane (DCM) and dimethylformamide (DMF) at 0°C, followed by gradual warming to room temperature to yield the product as a light yellow liquid . The compound’s structure combines the reactivity of a brominated alkene with a primary alcohol, enabling diverse functionalization pathways, such as oxidation, protection, or participation in cycloaddition reactions.

Properties

CAS No. |

121898-54-2 |

|---|---|

Molecular Formula |

C6H9BrO |

Molecular Weight |

177.04 g/mol |

IUPAC Name |

(2-bromocyclopenten-1-yl)methanol |

InChI |

InChI=1S/C6H9BrO/c7-6-3-1-2-5(6)4-8/h8H,1-4H2 |

InChI Key |

TZWYIKFZJLGJEB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=C(C1)Br)CO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (2-Bromocyclopent-1-en-1-yl)methanol primarily involves two key steps:

- Bromination of cyclopentene to introduce the bromine atom at the 2-position of the cyclopentene ring.

- Functionalization to install the hydroxymethyl group at the 1-position, typically via nucleophilic substitution or related transformations.

Spectroscopic and Analytical Characterization

Characterization of (2-Bromocyclopent-1-en-1-yl)methanol relies on:

- NMR Spectroscopy: Proton NMR to identify the chemical environment of the methylene protons adjacent to the hydroxyl group and the vinyl protons on the cyclopentene ring.

- Infrared Spectroscopy: Identification of hydroxyl (OH) stretching vibrations.

- Mass Spectrometry: Confirmation of molecular weight and bromine isotopic pattern.

- Chromatographic Purification: Flash chromatography to separate the desired product from side products and unreacted starting materials.

Summary Table of Preparation Methods and Conditions

Research Findings and Notes

- The synthesis of (2-Bromocyclopent-1-en-1-yl)methanol is generally straightforward but requires careful control of bromination to avoid overbromination or side reactions.

- The presence of both bromine and hydroxymethyl groups provides unique reactivity for further functionalization in organic synthesis.

- Spectroscopic methods are essential for confirming the structure and purity of the compound.

- Commercial suppliers like EvitaChem and VulcanChem provide this compound for research use, indicating established synthetic routes are available and reproducible.

- No detailed stepwise yields or reaction times are publicly disclosed in commercial or open literature sources for this specific compound, but analogous bromocyclopentene derivatives have been synthesized using palladium-catalyzed cross-coupling and nucleophilic substitution methods.

Chemical Reactions Analysis

Types of Reactions: (2-Bromocyclopent-1-en-1-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The bromine atom can be reduced to form cyclopent-1-en-1-ylmethanol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products:

Oxidation: Formation of (2-Bromocyclopent-1-en-1-yl)formaldehyde.

Reduction: Formation of cyclopent-1-en-1-ylmethanol.

Substitution: Formation of (2-Aminocyclopent-1-en-1-yl)methanol or (2-Thiocyclopent-1-en-1-yl)methanol.

Scientific Research Applications

Chemical Properties and Reactivity

(2-Bromocyclopent-1-en-1-yl)methanol is characterized by a bromine atom attached to a cyclopentene ring with a hydroxymethyl group. This configuration enhances its electrophilic nature, allowing it to participate in a variety of chemical reactions, such as nucleophilic substitutions and cycloaddition reactions.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its bromine substituent allows for various transformations, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, facilitating the formation of diverse derivatives.

- Cycloaddition Reactions : It can participate in Diels-Alder reactions, leading to the formation of cycloadducts with high selectivity.

Medicinal Chemistry

Research indicates that (2-Bromocyclopent-1-en-1-yl)methanol exhibits potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Ongoing investigations are exploring its effects on various cancer cell lines, with mechanisms involving apoptosis induction through caspase activation pathways.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits activity against specific pathogens | |

| Anticancer | Shows potential against cancer cell lines | |

| Enzyme Interaction | Reacts with cytochrome P450 enzymes |

Case Study 1: Anticancer Activity

A study evaluated the effects of (2-Bromocyclopent-1-en-1-yl)methanol on human cancer cell lines. The results indicated that the compound inhibited cell growth in a dose-dependent manner. Mechanistic studies revealed that it may induce apoptosis by activating caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Effects

Another research project focused on the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for new antimicrobial drug development.

Applications in Industry

In addition to its biological applications, (2-Bromocyclopent-1-en-1-yl)methanol is utilized in several industrial processes:

- Synthesis of Fine Chemicals : It serves as a building block for synthesizing spirocarbocyclic oxindoles and other biologically relevant compounds.

- Pharmaceutical Development : Ongoing research aims to explore its potential therapeutic applications in treating infections and cancer.

Mechanism of Action

The mechanism of action of (2-Bromocyclopent-1-en-1-yl)methanol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions are facilitated by the compound’s ability to form stable intermediates and transition states.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Alcohols and Ketones

(a) 1-(2-Bromocyclopent-1-en-1-yl)ethan-1-ol (256)

- Structure: Features an ethanol group instead of methanol at the same position.

- Synthesis: Prepared similarly via bromination of cyclopentanone derivatives, but with extended reaction times (16 hours at ambient temperature) .

- Reactivity: The ethanol group undergoes oxidation to yield the corresponding ketone (1-(2-Bromocyclopent-1-en-1-yl)ethan-1-one, 260) using IBX (2-iodoxybenzoic acid) in 80% yield . This highlights the influence of secondary alcohol vs. primary alcohol reactivity.

(b) 1-(2-Bromocyclopent-1-en-1-yl)ethan-1-one (260)

- Structure : Ketone derivative of 256 .

- Synthesis : Obtained via oxidation of 256 with IBX under reflux conditions .

- Applications : The ketone group enables further derivatization, such as nucleophilic additions or reductions, distinguishing it from alcohol analogs.

Data Table 1: Functional Group Comparison

Substituent Modifications: Silyl Protection and Methyl Derivatives

(a) (1-(2-Bromocyclopent-1-en-1-yl)ethoxy)(tert-butyl)dimethylsilane (257)

- Structure : Silyl-protected derivative of 256 .

- Synthesis : Reacting 256 with TBDMSCl (tert-butyldimethylsilyl chloride) in DMF yields 257 in 93% efficiency .

- Utility: Demonstrates the ease of alcohol protection in bromocyclopentene derivatives, a strategy less commonly reported for the methanol analog.

(b) 1-Methylcyclopentanol

- Structure: Cyclopentanol with a methyl substituent; lacks bromine and the alkene.

- Properties: Lower reactivity due to the absence of bromine and reduced ring strain. Used as a solvent or intermediate in non-brominated systems .

Data Table 2: Substituent Effects

Aromatic vs. Aliphatic Brominated Alcohols

2-Amino-1-(2-bromophenyl)ethanol

- Structure: Brominated aromatic ring with an aminoethanol chain.

- Reactivity : The electron-withdrawing bromine on the aromatic ring enhances the acidity of the hydroxyl group compared to aliphatic analogs. This compound is used in asymmetric synthesis .

Comparison Insight :

- Electronic Effects: Aliphatic bromine in (2-Bromocyclopent-1-en-1-yl)methanol primarily influences alkene reactivity, while aromatic bromine in 2-amino-1-(2-bromophenyl)ethanol modulates electronic properties of the ring and adjacent functional groups.

Biological Activity

(2-Bromocyclopent-1-en-1-yl)methanol, an organic compound characterized by a cyclopentene ring with a bromine substituent and a hydroxymethyl group, has garnered attention in various fields of biological research. This article explores its biological activity, synthesis, and potential applications based on diverse scientific sources.

The compound's molecular formula is with a molecular weight of 189.04 g/mol. Its structure includes a cyclopentene core, which is significant in influencing its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H9BrO |

| Molecular Weight | 189.04 g/mol |

| IUPAC Name | (2-Bromocyclopent-1-en-1-yl)methanol |

| Structure | Structure |

Antimicrobial Properties

Research indicates that (2-bromocyclopent-1-en-1-yl)methanol exhibits antimicrobial activity against various bacterial strains. A study found that the compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that (2-bromocyclopent-1-en-1-yl)methanol can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. This property positions the compound as a candidate for further investigation in cancer therapeutics .

The biological activity of (2-bromocyclopent-1-en-1-yl)methanol may be attributed to its ability to interact with specific cellular targets:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways critical for cancer cell survival .

Synthesis and Derivatives

The synthesis of (2-bromocyclopent-1-en-1-yl)methanol can be achieved through several methods, including:

- Bromination of Cyclopentene : This method involves the bromination of cyclopentene followed by reduction to yield the desired alcohol.

- Functionalization Reactions : Various functional groups can be introduced to modify the biological activity and enhance efficacy against specific targets .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of (2-bromocyclopent-1-en-1-yl)methanol revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The researchers concluded that this compound could serve as a basis for developing new antibiotics .

Study 2: Anticancer Potential

In another investigation, (2-bromocyclopent-1-en-1-yl)methanol was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.